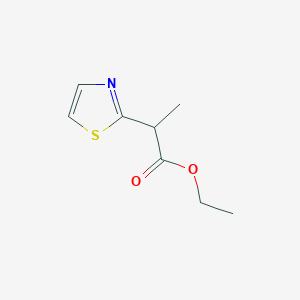
Ethyl 2-(thiazol-2-yl)propanoate
Cat. No. B8606835
M. Wt: 185.25 g/mol
InChI Key: ZIFVPGWZQORZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05973156
Procedure details


To a stirred solution of ethyl 2-(thiazol-2-yl)propanoate (418 mg, 2.3 mmol) in ether (15 ml) at -10° C. was added LiAlH4 (2.2 ml of a 1.0M solution in ether, 2.2 mmol) dropwise. After 2 h at -10° C. more LiAlH4 (0.5 ml of a 1.0M solution in ether, 0.5 mmol) was added. After a further 1 h more LiAlH4 (0.5 ml of a 1.0M solution in ether, 0.5 mmol) was added. Stirring was continued for 1 h then Na2SO4 (sat., 3 ml) was added and the mixture stirred at room temperature for 10 min. The mixture was filtered and the filtrate evaporated. The residue was chromatographed on silica, eluting with CH2Cl2 :MeOH (95:5), to give the alcohol (266 mg, 82%) as a colourless oil. 1H NMR (250 MHz, CDCl3) δ 1.42 (3H, d, J=7.1 Hz), 3.31-3.44 (1H, m), 3.64 (1H, br s), 3.80-3.93 (2H, m), 7.25 (1H, d, J=3.3 Hz), 7.70 (1H, d, J=3.3 Hz).


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]([CH3:12])[C:7](OCC)=[O:8].[H-].[H-].[H-].[H-].[Li+].[Al+3].[O-]S([O-])(=O)=O.[Na+].[Na+]>CCOCC>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]([CH3:12])[CH2:7][OH:8] |f:1.2.3.4.5.6,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
418 mg
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=NC=C1)C(C(=O)OCC)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
Step Three
Step Four
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at room temperature for 10 min
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with CH2Cl2 :MeOH (95:5)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=NC=C1)C(CO)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 266 mg | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
